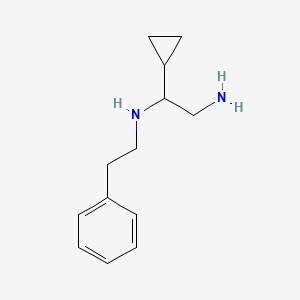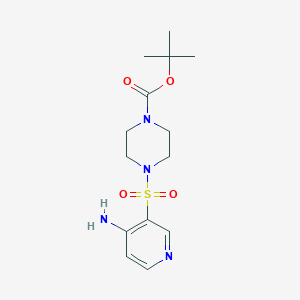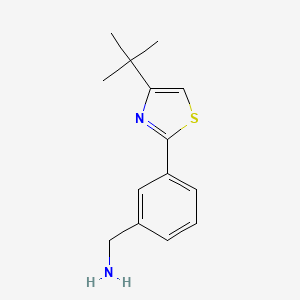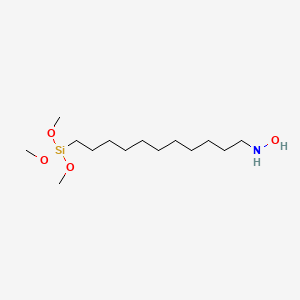
N-(11-trimethoxysilylundecyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-trimethoxysilylundecyl)hydroxylamine is a versatile organosilane compound with the molecular formula C14H33NO4Si. It is known for its ability to act as a coupling agent, enhancing adhesion between organic and inorganic materials. This compound is particularly valuable in surface modification and nanotechnology applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-trimethoxysilylundecyl)hydroxylamine typically involves the reaction of 11-bromoundecyltrimethoxysilane with hydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The general reaction scheme is as follows:
Reactants: 11-bromoundecyltrimethoxysilane and hydroxylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable anhydrous solvent.
Reaction Conditions: The reaction is typically performed at room temperature under a nitrogen atmosphere to avoid moisture.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and solvent flow rate, is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(11-trimethoxysilylundecyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Siloxane polymers or networks.
Aplicaciones Científicas De Investigación
N-(11-trimethoxysilylundecyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-(11-trimethoxysilylundecyl)hydroxylamine involves the formation of covalent bonds between the silane group and various substrates. The trimethoxysilane group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing adhesion and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(Aminooxy)undecyltrimethoxysilane
- 11-(Amino)undecyltrimethoxysilane
- 11-(Hydroxy)undecyltrimethoxysilane
Uniqueness
N-(11-trimethoxysilylundecyl)hydroxylamine is unique due to its hydroxylamine functional group, which provides additional reactivity compared to similar compounds. This allows for more versatile applications in surface modification and the synthesis of advanced materials.
Propiedades
Fórmula molecular |
C14H33NO4Si |
|---|---|
Peso molecular |
307.50 g/mol |
Nombre IUPAC |
N-(11-trimethoxysilylundecyl)hydroxylamine |
InChI |
InChI=1S/C14H33NO4Si/c1-17-20(18-2,19-3)14-12-10-8-6-4-5-7-9-11-13-15-16/h15-16H,4-14H2,1-3H3 |
Clave InChI |
MAMNVCYRYYOMCZ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCCCCCCCCCNO)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


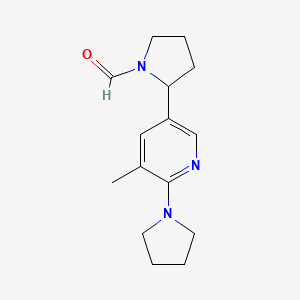
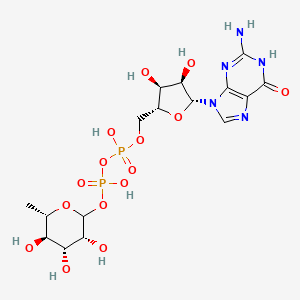
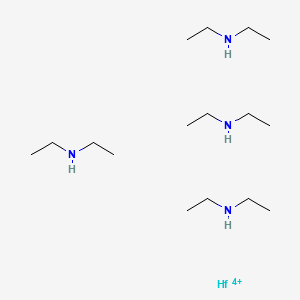
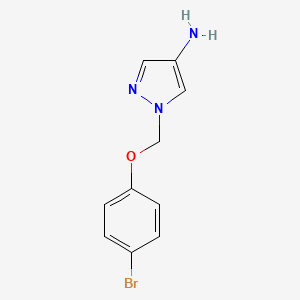
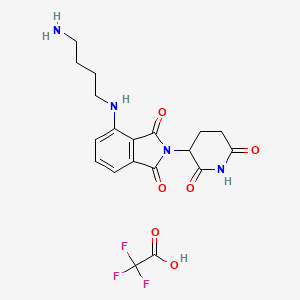
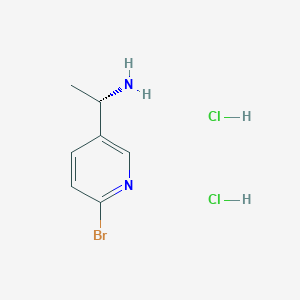
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
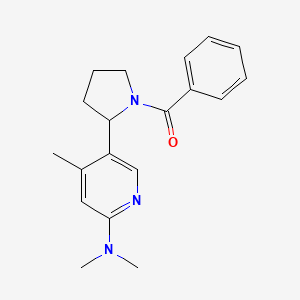
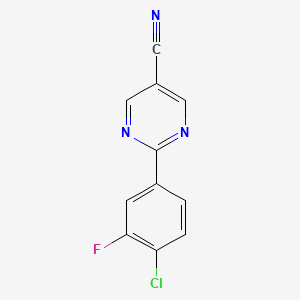
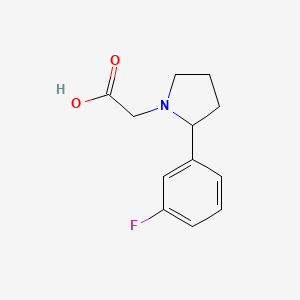
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
